2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)
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Overview
Description
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is a complex organic compound with a molecular formula of C28H20Br2N2O2 and a molecular weight of 576.292 g/mol . This compound is characterized by the presence of bromine atoms, hydroxyl groups, and imine linkages, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Condensation: The formation of imine linkages is carried out by reacting the brominated aromatic compounds with appropriate amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imine linkages can be reduced to amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, KCN
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl]phenol
- 4-bromo-2-[(E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl]imino}methyl]phenol
- 2,4-dibromo-6-[(E)-{(2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino}methyl]phenol
Uniqueness
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is unique due to its complex structure, which includes multiple bromine atoms, hydroxyl groups, and imine linkages. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C39H26Br2N2O2 |
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Molecular Weight |
714.4 g/mol |
IUPAC Name |
4-bromo-2-[[4-[9-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]fluoren-9-yl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C39H26Br2N2O2/c40-29-13-19-37(44)25(21-29)23-42-31-15-9-27(10-16-31)39(35-7-3-1-5-33(35)34-6-2-4-8-36(34)39)28-11-17-32(18-12-28)43-24-26-22-30(41)14-20-38(26)45/h1-24,44-45H |
InChI Key |
GMHBZDUPIHUGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N=CC5=C(C=CC(=C5)Br)O)C6=CC=C(C=C6)N=CC7=C(C=CC(=C7)Br)O |
Origin of Product |
United States |
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